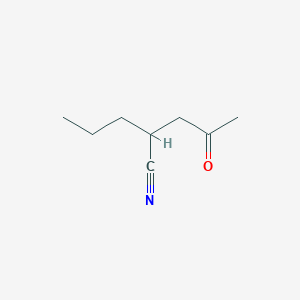
4-Oxo-2-propylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-propylpentanenitrile is an organic compound with the molecular formula C8H13NO It is a nitrile derivative characterized by the presence of a ketone group at the fourth position and a propyl group at the second position of the pentanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-propylpentanenitrile can be achieved through several methods. One common approach involves the oxygenation of 2,4-alkadienoic acid derivatives in the presence of a cobalt (II) porphyrin catalyst. This reaction typically uses oxygen and triethylsilane as reagents, followed by acetylation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of p-fluorobenzoylacetonitrile using hydrogen peroxide in the presence of a composite catalyst composed of a heteropoly acid and a phase transfer catalyst under basic conditions . This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-2-propylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Oxo-2-propylpentanoic acid
Reduction: 4-Hydroxy-2-propylpentanenitrile
Substitution: Various substituted nitriles depending on the nucleophile used
Applications De Recherche Scientifique
4-Oxo-2-propylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-propylpentanenitrile involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2-pentenal: Another unsaturated 1,4-dicarbonyl compound with similar reactivity.
2-n-Propyl-4-oxopentanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Oxo-2-propylpentanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological interactions.
Propriétés
Numéro CAS |
74322-92-2 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-oxo-2-propylpentanenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(6-9)5-7(2)10/h8H,3-5H2,1-2H3 |
Clé InChI |
FTYKBFSNBHWYIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















